4-Fluoro-5-hydroxyquinoline
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Overview
Description
4-Fluoro-5-hydroxyquinoline is a fluorinated derivative of quinoline, a heterocyclic aromatic organic compound. The incorporation of a fluorine atom into the quinoline structure enhances its biological activity and provides unique properties. Quinolines are known for their wide range of applications in medicinal chemistry, particularly as antimalarial, antibacterial, and antiviral agents .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-5-hydroxyquinoline typically involves the fluorination of quinoline derivatives. One common method is the nucleophilic substitution of a halogen atom in a quinoline precursor with a fluorine atom. This can be achieved using reagents such as potassium fluoride in the presence of a suitable solvent like dimethyl sulfoxide .
Industrial Production Methods: Industrial production of this compound may involve large-scale nucleophilic substitution reactions. The process requires stringent control of reaction conditions, including temperature, pressure, and the concentration of reagents, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-Fluoro-5-hydroxyquinoline undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Amino or thioquinoline derivatives.
Scientific Research Applications
4-Fluoro-5-hydroxyquinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated quinoline derivatives.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its antibacterial, antiviral, and antimalarial properties. It has shown promise in the development of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and as a component in liquid crystals.
Mechanism of Action
The mechanism of action of 4-Fluoro-5-hydroxyquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with active sites of enzymes. This can inhibit enzyme activity, leading to the disruption of essential biological processes in pathogens .
Comparison with Similar Compounds
4-Fluoroquinoline: Lacks the hydroxyl group, which may reduce its biological activity.
5-Hydroxyquinoline: Lacks the fluorine atom, which may affect its ability to interact with biological targets.
4-Chloro-5-hydroxyquinoline: Similar structure but with a chlorine atom instead of fluorine, which may alter its reactivity and biological properties.
Uniqueness: 4-Fluoro-5-hydroxyquinoline is unique due to the presence of both a fluorine atom and a hydroxyl group. This combination enhances its biological activity and provides unique chemical properties, making it a valuable compound in medicinal chemistry and other scientific research fields .
Properties
Molecular Formula |
C9H6FNO |
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Molecular Weight |
163.15 g/mol |
IUPAC Name |
4-fluoroquinolin-5-ol |
InChI |
InChI=1S/C9H6FNO/c10-6-4-5-11-7-2-1-3-8(12)9(6)7/h1-5,12H |
InChI Key |
VPXZHIPXHCRUAJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC=CC(=C2C(=C1)O)F |
Origin of Product |
United States |
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